REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]1=[O:3].[Br:12]Br>C(O)(=O)C>[Br:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:1][C:2](=[O:3])[CH:4]=[CH:5]2
|
Name
|
|
Quantity
|
10.16 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an air stirrer
|
Type
|
ADDITION
|
Details
|
added to the reaction over a one hour period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was held between 56° and 65° C
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred for 13/4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at 63°-65° C
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |